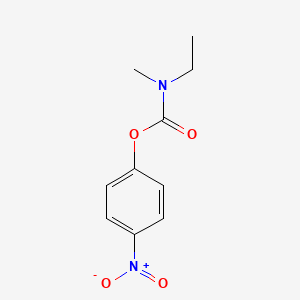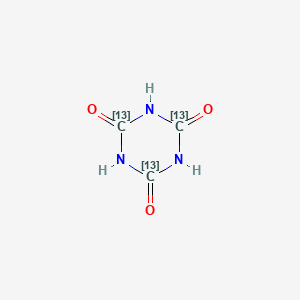
Pravastatina 1,1,3,3-Tetrametilbutilamina
Descripción general
Descripción
Pravastatin 1,1,3,3-Tetramethylbutylamine is a compound with the empirical formula C23H36O7 · C8H19N and a molecular weight of 553.77 . It is primarily used as a pharmaceutical reference standard and is associated with the pravastatin family, which is known for its cholesterol-lowering properties . This compound is utilized in various laboratory tests and quality control processes within the pharmaceutical industry .
Aplicaciones Científicas De Investigación
Pravastatin 1,1,3,3-Tetramethylbutylamine has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Pravastatin 1,1,3,3-Tetramethylbutylamine primarily targets the 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the biosynthesis of cholesterol in the liver .
Mode of Action
Pravastatin acts as an HMG-CoA reductase inhibitor . By inhibiting this enzyme, pravastatin effectively blocks the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis . This inhibition leads to an increase in the expression of hepatic LDL receptors, which in turn decreases the plasma levels of LDL cholesterol .
Biochemical Pathways
The primary biochemical pathway affected by pravastatin is the mevalonate pathway . By inhibiting HMG-CoA reductase, pravastatin disrupts this pathway, reducing the production of mevalonate and consequently, cholesterol . This leads to a decrease in LDL cholesterol levels in the blood, reducing the risk of cardiovascular events such as myocardial infarction and stroke .
Result of Action
The primary molecular effect of pravastatin’s action is the reduction of cholesterol synthesis in the liver . On a cellular level, this results in an increase in the number of LDL receptors on hepatocytes, leading to increased uptake and clearance of LDL cholesterol from the bloodstream . The overall effect is a reduction in blood LDL cholesterol levels, which can help prevent the development of atherosclerosis and reduce the risk of cardiovascular disease .
Análisis Bioquímico
Biochemical Properties
Pravastatin 1,1,3,3-Tetramethylbutylamine interacts with the enzyme HMG-CoA reductase . This enzyme is crucial in the mevalonate pathway, a cellular pathway that produces cholesterol and other isoprenoids. By inhibiting this enzyme, Pravastatin 1,1,3,3-Tetramethylbutylamine effectively reduces the production of cholesterol in the body.
Cellular Effects
The effects of Pravastatin 1,1,3,3-Tetramethylbutylamine on cells are primarily due to its role as an HMG-CoA reductase inhibitor . By inhibiting this enzyme, it reduces the production of mevalonate, a precursor to sterols and other lipids essential for cell membrane integrity and function. This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Pravastatin 1,1,3,3-Tetramethylbutylamine exerts its effects at the molecular level by binding to HMG-CoA reductase and inhibiting its activity . This prevents the conversion of HMG-CoA to mevalonate, a crucial step in the biosynthesis of cholesterol. This can lead to changes in gene expression, particularly genes involved in lipid metabolism.
Metabolic Pathways
Pravastatin 1,1,3,3-Tetramethylbutylamine is involved in the mevalonate pathway . It interacts with the enzyme HMG-CoA reductase, inhibiting its activity and thus reducing the production of mevalonate. This can affect metabolic flux and metabolite levels, particularly those related to cholesterol biosynthesis.
Métodos De Preparación
The preparation of Pravastatin 1,1,3,3-Tetramethylbutylamine involves several synthetic routes and reaction conditions. One method includes the fermentation process to obtain mevastatin, followed by hydrolysis of the lactone group and biological hydroxylation with Streptomyces carbophilus to introduce the allylic 6-alcohol group . The preparation method is noted for its simplicity, stability, and good repeatability, achieving a purity of up to 99.791% . This high-purity compound can be used as a standard substance for detecting the sodium content of pravastatin and related substances .
Análisis De Reacciones Químicas
Pravastatin 1,1,3,3-Tetramethylbutylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Comparación Con Compuestos Similares
Pravastatin 1,1,3,3-Tetramethylbutylamine can be compared with other similar compounds in the pravastatin family, such as:
Pravastatin Sodium: Similar in structure but differs in its sodium salt form, which affects its solubility and bioavailability.
Pravastatin Impurity A: A related compound used for analytical purposes to identify and quantify impurities in pravastatin formulations.
Pravastatin Related Compound B: Another related compound used in quality control to ensure the purity and consistency of pravastatin products.
The uniqueness of Pravastatin 1,1,3,3-Tetramethylbutylamine lies in its specific structure and high purity, making it an essential reference standard in pharmaceutical research and quality control .
Propiedades
IUPAC Name |
(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid;2,4,4-trimethylpentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O7.C8H19N/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;1-7(2,3)6-8(4,5)9/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);6,9H2,1-5H3/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFLVBHCVKWNON-IYNICTALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O.CC(C)(C)CC(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O.CC(C)(C)CC(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H55NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151006-14-3 | |
| Record name | Pravastatin 1,1,3,3-tetramethylbutylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151006143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PRAVASTATIN 1,1,3,3-TETRAMETHYLBUTYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T17047131H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1S,11S)-5-methoxy-12,12-dimethyl-6-propan-2-yltricyclo[9.4.0.03,8]pentadeca-3,5,7-triene-1,4-diol](/img/structure/B564488.png)
![Ethanone, 1-(7-methyl-2,4,6-trioxabicyclo[3.2.0]hept-7-yl)-, (1alpha,5alpha,7beta)- (9CI)](/img/new.no-structure.jpg)





![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine](/img/structure/B564500.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methylamine](/img/structure/B564503.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine](/img/structure/B564504.png)
